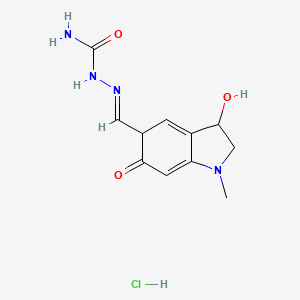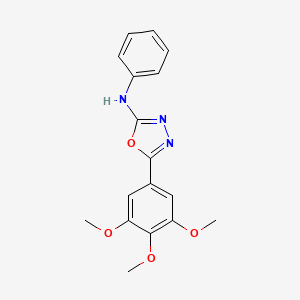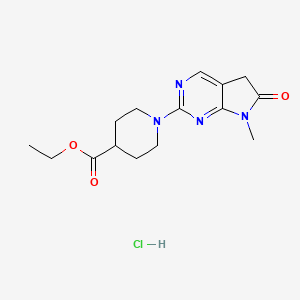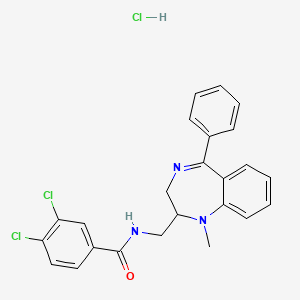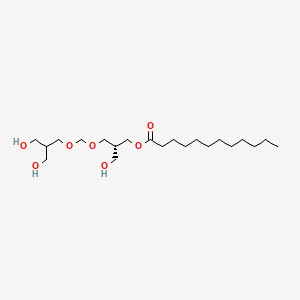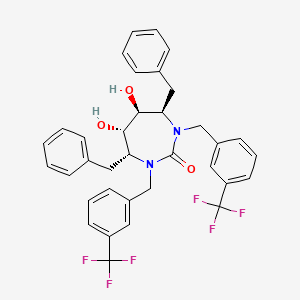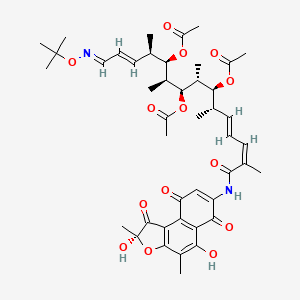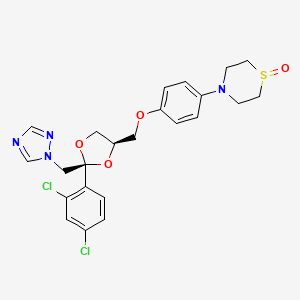
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing nitrogen. The compound also features chlorinated benzoyl and quinolinylidene groups, making it a unique and versatile chemical entity.
Vorbereitungsmethoden
The synthesis of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves multiple steps, including the formation of the quinoline ring and the introduction of the chlorinated benzoyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to these targets, potentially inhibiting their activity or altering their function. The chlorinated benzoyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of the quinoline family, used in various chemical syntheses.
Hydroxylamine derivatives: Compounds with similar functional groups, used in organic synthesis and as intermediates in the production of pharmaceuticals.
Eigenschaften
CAS-Nummer |
114427-25-7 |
|---|---|
Molekularformel |
C16H11Cl2KN2O5S |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
potassium;[(Z)-[6-chloro-1-(4-chlorobenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C16H12Cl2N2O5S.K/c17-11-3-1-10(2-4-11)16(21)20-8-7-14(19-25-26(22,23)24)13-9-12(18)5-6-15(13)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-; |
InChI-Schlüssel |
XPYAKDBZBAILIK-YEBWQKSTSA-M |
Isomerische SMILES |
C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
Kanonische SMILES |
C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)

